1-Cyclohexenyl trifluoromethanesulfonate
Overview
Description
1-Cyclohexenyl trifluoromethanesulfonate, also known as 1-cyclohexenyl triflate, is a cyclohexenyl sulfonate . It is a highly versatile reagent widely employed in synthetic organic chemistry, specifically for the synthesis of diverse compounds .
Synthesis Analysis
This compound is a fundamental building block for complex molecule synthesis . Its trifluoromethylation reaction in the presence of different monodentate biaryl phosphine ligands has been investigated .Molecular Structure Analysis
The molecular formula of this compound is C7H9F3O3S . Its molecular weight is 230.20 .Chemical Reactions Analysis
The high reactivity of this compound arises from its ability to form covalent bonds with a diverse range of substrates . This occurs when the this compound molecule donates an electron pair to the substrate, resulting in the formation of a new covalent bond .Physical and Chemical Properties Analysis
This compound has a boiling point of 84-87 °C/4 mmHg and a density of 1.315 g/mL at 25 °C .Scientific Research Applications
Catalysis in Cyclization Reactions Trifluoromethanesulfonic acid, closely related to 1-Cyclohexenyl trifluoromethanesulfonate, has been used as a catalyst for cyclization reactions. For instance, it induces 5-endo cyclization of homoallylic sulfonamides to form pyrrolidines. This process is efficient for the formation of polycyclic systems (Haskins & Knight, 2002).
Lewis Acid Catalyst in Acylation Reactions Scandium trifluoromethanesulfonate, similar in function, serves as a potent Lewis acid catalyst for acylation of alcohols with acid anhydrides and the esterification of alcohols. Its high catalytic activity is beneficial for acylation of primary, secondary, or tertiary alcohols and for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis of Spiropiperidines Trifluoromethanesulfonic acid is utilized in the synthesis of spiropiperidines through the cycloisomerization of arylpropagylsulfonamide-tethered 2,3-epoxycyclohexan-1-ols. The process involves a semi-pinacol rearrangement/alkyne-aldehyde metathesis under mild conditions (Lin, Wu, & Yeh, 2011).
Alkylation in Superacidic Media Trifluoromethanesulfonic acid catalyzes the alkylation of benzene with cyclic ethers. This reaction produces phenyl-substituted compounds through Friedel–Crafts-type mono- and dialkylation. It demonstrates the acid's ability to facilitate electrophilic reactions in organic synthesis (Molnár et al., 2003).
Extraction of Hydrocarbons Using Ionic Liquids The study of ionic liquids containing trifluoromethanesulfonate for the extraction of toluene from aliphatic hydrocarbons like heptane and cyclohexane highlights its potential application in separation processes (Corderi et al., 2012).
Palladium-Catalyzed Trifluoromethylation Palladium-catalyzed trifluoromethylation of cyclohexenyl sulfonates, including this compound, is an important reaction in organic synthesis. This process generates trifluoromethyl anion from sources like TMSCF3 and TESCF3 (Cho & Buchwald, 2011).
Cyclization of Polyisoprene Trifluoromethanesulfonic acid is used as a catalyst for the cyclization of polyisoprene, showcasing its effectiveness in polymer modification (Chan & Lin, 2006).
Electrophilic Fluorination of Fluoroaromatics It acts as a solvent in the electrophilic fluorination of fluoroaromatics, indicating its role in facilitating specific types of chemical transformations (Coe, Stuart, & Moody, 1998).
Mechanism of Action
Target of Action
1-Cyclohexenyl trifluoromethanesulfonate, also known as cyclohex-1-en-1-yl trifluoromethanesulfonate, is a cyclohexenyl sulfonate
Mode of Action
The mode of action of this compound involves its trifluoromethylation reaction in the presence of different monodentate biaryl phosphine ligands . It has also been used in the asymmetric Heck reaction using palladium complexes of phosphine oxazoline ligand .
Biochemical Pathways
Its role in trifluoromethylation reactions and asymmetric heck reactions suggests that it may influence pathways involving these types of chemical transformations .
Pharmacokinetics
Its physical properties such as boiling point (84-87 °c/4 mmhg), density (1315 g/mL at 25 °C), and storage temperature (2-8°C) are known .
Result of Action
Its role in trifluoromethylation and asymmetric Heck reactions suggests that it may facilitate the formation of new carbon-fluorine bonds and influence the stereochemistry of certain organic compounds .
Action Environment
Its storage temperature suggests that it may be sensitive to heat .
Safety and Hazards
Future Directions
1-Cyclohexenyl trifluoromethanesulfonate is a highly versatile reagent with potential applications in various fields of synthetic organic chemistry . It can serve as a catalyst in the synthesis of polymers and copolymer systems in material science . In biochemistry, it can be used as a reagent in the synthesis of proteins and peptides .
Biochemical Analysis
Biochemical Properties
The high reactivity of 1-Cyclohexenyl trifluoromethanesulfonate arises from its ability to form covalent bonds with a diverse range of substrates . This occurs when the this compound molecule donates an electron pair to the substrate, resulting in the formation of a new covalent bond
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds with substrates . This covalent bond undergoes cleavage upon substrate oxidation, leading to the liberation of the this compound molecule
Properties
IUPAC Name |
cyclohexen-1-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h4H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSCRRLWRRANJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312855 | |
Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28075-50-5 | |
Record name | 28075-50-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Cyclohex-1-en-1-yl trifluoromethanesulfonate?
A1: Cyclohex-1-en-1-yl trifluoromethanesulfonate serves as a crucial precursor to cyclohexyne. [, ] Cyclohexyne itself is a highly reactive intermediate, valuable in organic synthesis for constructing complex molecules. The presented research focuses on optimizing the preparation of this trifluoromethanesulfonate compound to facilitate access to cyclohexyne for further synthetic applications.
Q2: Could you elaborate on the specific use of 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate as highlighted in the research?
A2: The first paper [] details the preparation of 2-(Triethylsilyl)cyclohex-1-en-1-yl trifluoromethanesulfonate. This specific derivative likely plays a role in regioselectively generating cyclohexyne. The triethylsilyl group could be strategically placed to direct further reactions involving cyclohexyne, showcasing the compound's utility in complex molecule synthesis.
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